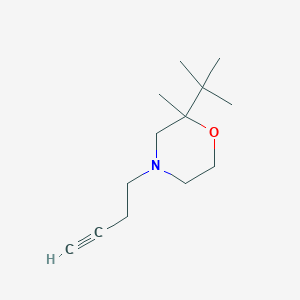

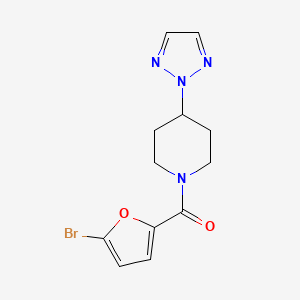

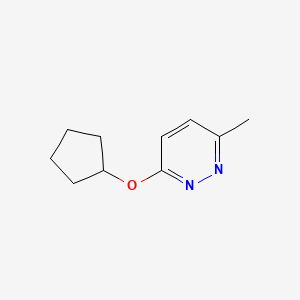

![molecular formula C15H24N2O3S B2444122 N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide CAS No. 899996-93-1](/img/structure/B2444122.png)

N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide, also known as BES or BES-HCl, is a sulfonamide compound that has been extensively used in scientific research. BES is a white crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide. It has a molecular weight of 325.87 g/mol and a melting point of 208-210°C. BES has been widely used as a biological buffer, a protein stabilizer, and a cell permeabilizer.

Scientific Research Applications

Analytical Chemistry Applications

One of the notable applications of compounds structurally related to N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide is in the development of selective electrodes for metal ion detection. For instance, a study by Saleh and Gaber (2001) demonstrated the use of a related sulpiride drug as an electroactive material for creating a PVC-based Zn2+-selective electrode. This electrode showed excellent selectivity and sensitivity for zinc ions, with potential uses in environmental and industrial monitoring (Saleh & Gaber, 2001).

Pharmacological Investigations

Research into the pharmacological effects of sulfonamide-based compounds includes exploring their potential as neuroleptic agents. Ogata et al. (1984) synthesized and tested a series of benzamides with modifications to the sulfamoyl group, revealing significant dopamine receptor blockade. This suggests potential therapeutic applications in treating disorders related to dopamine dysregulation (Ogata et al., 1984).

Materials Science

In materials science, the synthesis and characterization of compounds like this compound facilitate the development of new materials with specific chemical and physical properties. Tang, Volkman, and Ellman (2001) described the use of tert-butanesulfinyl aldimines and ketimines for the synthesis of protected 1,2-amino alcohols, showcasing the versatility of sulfonamide derivatives in organic synthesis and materials preparation (Tang, Volkman, & Ellman, 2001).

Carbonic Anhydrase Inhibition

Supuran, Maresca, Gregáň, and Remko (2013) investigated aromatic sulfonamide inhibitors for carbonic anhydrase isoenzymes, demonstrating their potential in developing therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Mechanism of Action

Target of Action

Amides, such as “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide”, often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and the conditions in which it is used .

Mode of Action

Amides typically work by binding to their target and modulating its activity. This can result in a variety of effects, depending on the nature of the target and the specific interactions between it and the amide .

Biochemical Pathways

The exact biochemical pathways affected by “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide” would depend on its specific target. Amides often affect pathways related to the function of the target enzyme or receptor .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide” would depend on factors such as its chemical structure and the route of administration. Amides are typically well absorbed and can be distributed throughout the body .

Result of Action

The molecular and cellular effects of “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide” would depend on its specific target and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide”. For example, certain conditions may enhance or inhibit its ability to bind to its target .

properties

IUPAC Name |

N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-3-5-12-17(4-2)21(19,20)13-11-16-15(18)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMLGAIHBOYYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

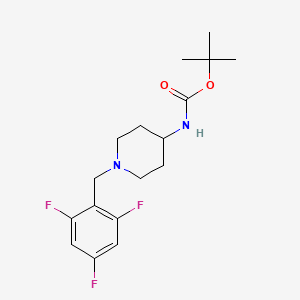

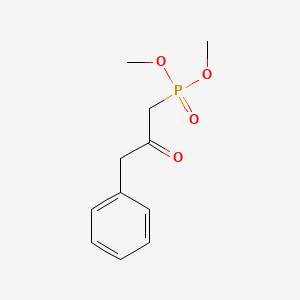

![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)

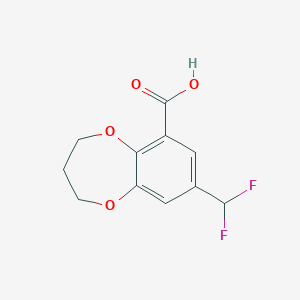

![6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444050.png)

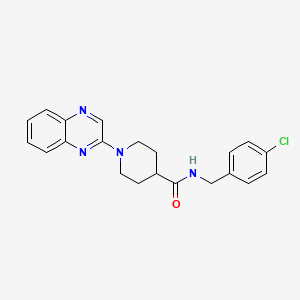

![2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)

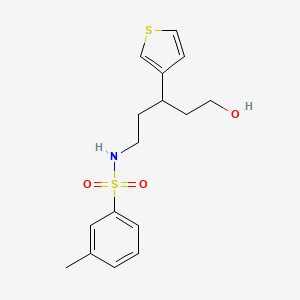

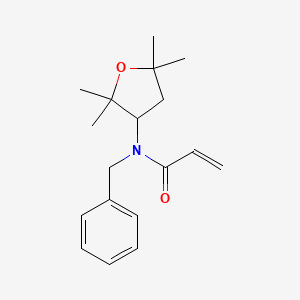

![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)